molecular formula C6H7FN2O2 B13068428 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13068428
M. Wt: 158.13 g/mol
InChI Key: KQWWFUDXFINMIC-UHFFFAOYSA-N
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Description

2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol . This compound features a pyrazole ring substituted with a fluorine atom and a carboxylic acid group, making it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with a fluorinated acetic acid derivative. One common method includes the use of fluorinated reagents under controlled conditions to introduce the fluorine atom into the pyrazole ring . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran, to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with two fluorine atoms.

    1-methyl-1H-pyrazole-4-acetic acid: Lacks the fluorine atom.

    2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Chlorine atom instead of fluorine.

Uniqueness

2-fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

2-fluoro-2-(1-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C6H7FN2O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11)

InChI Key

KQWWFUDXFINMIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)F

Origin of Product

United States

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